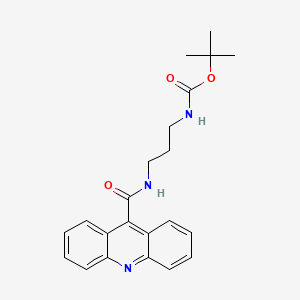

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate

Descripción general

Descripción

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate: is a chemical compound with the molecular formula C22H25N3O3 and a molecular weight of 379.45 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and materials science .

Métodos De Preparación

The synthesis of tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate typically involves the reaction of acridine-9-carboxylic acid with tert-butyl carbamate and a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the process may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate free amines:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Mechanism : Acid-catalyzed cleavage of the carbamate to form CO₂ and tert-butanol.

Example :

Coupling Reactions

The carbamate’s amine terminus participates in amide bond formation:

-

Applications : Synthesis of acridine-polyamine conjugates for antimicrobial or neuroprotective agents .

Case study :

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Acridine-4-carboxamide + propylamine | tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate | DMF, HATU, DIPEA, RT | 59% |

Biological Activity and Conjugate Formation

Derivatives of this compound exhibit:

-

Antimicrobial activity : Potentiation of doxycycline against Pseudomonas aeruginosa .

-

Neuroprotective effects : Reduction of TNF-α and free radicals in astrocytes .

Structure-activity relationship :

| Modification | Biological Impact |

|---|---|

| Bromo-substitution at acridine | Enhanced anti-Staphylococcus aureus activity (MIC ≤ 0.28 µM) |

| Polyamine chain elongation | Improved blood-brain barrier penetration |

Stability and Functionalization

-

Thermal stability : Acridine-carboxamide derivatives stabilize DNA duplexes (ΔTₐ = +15°C) .

-

Azide-alkyne cycloaddition : The azidohexyl side chain enables click chemistry modifications .

Table 1: Representative Reaction Yields

| Reaction Type | Starting Material | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | 3-Boc | 3 | 42% | |

| Photocatalytic alkylation | Pyrrolidine-Boc | 3b | 48% | |

| Curtius rearrangement | Acyl azide | Carbamate | 59% |

Table 2: Biological Activity of Derivatives

| Derivative | Target Organism | MIC (µM) | Application |

|---|---|---|---|

| 13b | Staphylococcus aureus | ≤0.28 | Antibiotic adjuvant |

| M4 | Astrocytes (Aβ 1-42) | N/A | Neuroprotection |

Aplicaciones Científicas De Investigación

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate these details .

Comparación Con Compuestos Similares

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (3-(methylamino)propyl)carbamate: This compound has a similar structure but differs in the functional group attached to the propyl chain.

tert-Butyl (3-(acridine-9-carboxamido)ethyl)carbamate: This compound has an ethyl chain instead of a propyl chain, leading to different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Actividad Biológica

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate (CAS No. 259222-01-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have indicated that compounds related to acridine derivatives exhibit significant antitumor properties. For instance, acridine-based compounds have been shown to intercalate DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is pivotal for their cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated, but its structural similarity to known acridine derivatives suggests potential efficacy.

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, studies on related acridine derivatives have demonstrated their potential as alpha-glucosidase inhibitors, which could be beneficial in managing diabetes mellitus by delaying carbohydrate absorption.

The proposed mechanisms of action for this compound include:

- DNA Intercalation : Similar to other acridine derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Interaction : The carbamate moiety may facilitate interactions with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Antioxidant Activity : Some studies suggest that derivatives of acridine may possess antioxidant properties, which could contribute to their overall biological activity.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

In a recent study focusing on the synthesis of acridine derivatives, researchers synthesized this compound and evaluated its biological activity through in vitro assays. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutics. The study highlighted the need for further exploration into the compound's mechanism and potential therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl N-[3-(acridine-9-carbonylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)24-14-8-13-23-20(26)19-15-9-4-6-11-17(15)25-18-12-7-5-10-16(18)19/h4-7,9-12H,8,13-14H2,1-3H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFBERSAFCTRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440913 | |

| Record name | tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259222-01-0 | |

| Record name | tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.